molecular formula C17H19N3O B2459382 N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide CAS No. 1428025-30-2

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B2459382
CAS No.: 1428025-30-2
M. Wt: 281.359
InChI Key: MDNDVPPICTYSEW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that features a cyanocyclopentyl group and an indole moiety. Compounds with indole structures are often of interest due to their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling reaction: The final step involves coupling the cyanocyclopentyl group with the indole moiety through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen or the cyanocyclopentyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation with catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole or cyanocyclopentyl derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The cyanocyclopentyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)acetamide
  • N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide

Uniqueness

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of a cyanocyclopentyl group and an indole moiety, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-12-17(9-3-4-10-17)20-16(21)8-7-13-11-19-15-6-2-1-5-14(13)15/h1-2,5-6,11,19H,3-4,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNDVPPICTYSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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